4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide
Description
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is a heterocyclic sulfonamide derivative featuring a furan-2-carboxamide core. Key structural elements include:
- Furan ring: Substituted at positions 4 and 5 with a sulfonyl-morpholino group and a methyl group, respectively.
- Sulfonyl-morpholino group: A 2,6-dimethylmorpholine moiety linked via a sulfonyl bridge, which may enhance solubility and modulate steric interactions.
Its crystallographic characterization likely employs tools like SHELXL for refinement and WinGX for data processing .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c1-9-5-15(18-25-9)17-16(20)13-6-14(12(4)24-13)26(21,22)19-7-10(2)23-11(3)8-19/h5-6,10-11H,7-8H2,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVKPYAVNVBKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=NOC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide (hereafter referred to as Compound A ) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of Compound A, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
Compound A features a complex structure that includes:
- Furan and isoxazole moieties, which are known for their biological activities.
- A sulfonyl group , which enhances the compound's reactivity and potential therapeutic effects.
The molecular formula for Compound A is .
In Vitro Studies
Research indicates that Compound A exhibits significant antimicrobial properties against various bacterial strains. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for Compound A were determined in comparison to standard antibiotics. The following table summarizes the MIC values against selected bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Reference Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Vancomycin | 1 |
| Escherichia coli | 16 | Gentamicin | 4 |
| Bacillus subtilis | 8 | Amikacin | 2 |
These results suggest that Compound A has comparable or superior activity to established antibiotics against certain pathogens.
Synergistic Effects
Compound A has been evaluated for its potential synergistic effects when combined with traditional antibiotics. Notably, it demonstrated a two-fold reduction in MIC when used alongside aminoglycosides such as gentamicin and amikacin. This synergy enhances the therapeutic potential of existing antimicrobial treatments, particularly in resistant bacterial infections.
Cytotoxicity and Selectivity
To evaluate the safety profile of Compound A, cytotoxicity assays were performed on human fibroblast cells using the MTT assay. The results indicated:
- At concentrations up to 32 μg/mL, Compound A exhibited minimal cytotoxicity.
- Concentrations exceeding 64 μg/mL resulted in significant cell growth inhibition.
These findings suggest that while Compound A possesses antimicrobial properties, its application may be more suitable for topical formulations rather than systemic use due to potential cytotoxic effects at higher concentrations.
Clinical Relevance
A recent study investigated the use of Compound A in a model of infected skin wounds. The combination of Compound A with gentamicin resulted in accelerated bacterial clearance and improved wound healing compared to treatment with gentamicin alone. This highlights the potential of Compound A as an adjunctive therapy in managing infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The Pharmacopeial Forum (2017) lists structurally related compounds, primarily featuring thiazole, ureido, and carboxamide motifs. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Heterocyclic Compounds
Key Observations :
Heterocyclic Diversity :
- The target compound utilizes an isoxazole ring, whereas –6 compounds (l, m, y) prioritize thiazole moieties. Isoxazoles offer higher metabolic stability compared to thiazoles but may reduce π-π stacking interactions .
- Compound o () contains a β-lactam core, a hallmark of penicillin derivatives, contrasting with the furan-based target .
Sulfonamide vs. In contrast, compounds like l and m employ ureido or carbamate linkers, which offer flexibility but lower acidity .
Morpholino vs. Thiazolidine Groups: The 2,6-dimethylmorpholino substituent in the target may enhance solubility due to its polar oxygen atom, whereas thiazolidine derivatives (e.g., compound n, ) introduce carboxylic acid groups for ionic interactions .
Synthetic Complexity: The target’s sulfonyl-morpholino group likely requires multi-step synthesis, including sulfonation and nucleophilic substitution. Comparatively, thiazole-containing compounds (e.g., y) involve hydroperoxide functionalization, posing stability challenges .
Crystallographic and Computational Insights
Structural elucidation of the target and related compounds relies on crystallographic software:
- SHELX: Used for refining small-molecule structures, critical for confirming the stereochemistry of the morpholino and isoxazole groups .
- WinGX : Facilitates data processing and visualization, aiding in comparing torsion angles and bond lengths with thiazole-based analogs .
- ORTEP-III: Graphical representation of thermal ellipsoids helps assess conformational stability, particularly for sterically hindered groups like dimethylmorpholino .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
